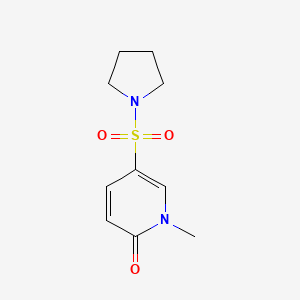![molecular formula C17H17N5O2 B7498567 3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been identified as a potent and selective inhibitor of the protein kinase BTK. In
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B cell signaling. BTK is involved in the activation of various signaling pathways, including the B cell receptor (BCR) signaling pathway. TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and the production of cytokines and chemokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of cytokine and chemokine production, and the induction of apoptosis in cancer cells. TAK-659 has also been found to reduce the production of autoantibodies and suppress the autoimmune response in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs for cancer treatment. Another area of research is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to explore the potential applications of TAK-659 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-nitrobenzoic acid, which is then converted to 4-methyl-3-aminobenzoic acid. This intermediate is then coupled with tetrazole to form 4-methyl-3-(tetrazol-1-yl)benzoic acid. The final step involves the coupling of this intermediate with 3-(methoxymethyl)benzoyl chloride to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential applications in various scientific research areas, including cancer, autoimmune diseases, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In autoimmune diseases, TAK-659 has been found to reduce the production of autoantibodies and suppress the autoimmune response. In inflammation research, TAK-659 has been shown to reduce the production of inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-6-7-15(9-16(12)22-11-18-20-21-22)19-17(23)14-5-3-4-13(8-14)10-24-2/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWIANSTRRTVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)COC)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)

![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
